2,4,4-Trimethylpentane-1-thiol 2,4,4-Trimethylpentane-1-thiol
Brand Name: Vulcanchem
CAS No.: 110502-19-7
VCID: VC6308934
InChI: InChI=1S/C8H18S/c1-7(6-9)5-8(2,3)4/h7,9H,5-6H2,1-4H3
SMILES: CC(CC(C)(C)C)CS
Molecular Formula: C8H18S
Molecular Weight: 146.29

2,4,4-Trimethylpentane-1-thiol

CAS No.: 110502-19-7

Cat. No.: VC6308934

Molecular Formula: C8H18S

Molecular Weight: 146.29

* For research use only. Not for human or veterinary use.

2,4,4-Trimethylpentane-1-thiol - 110502-19-7

Specification

CAS No. 110502-19-7
Molecular Formula C8H18S
Molecular Weight 146.29
IUPAC Name 2,4,4-trimethylpentane-1-thiol
Standard InChI InChI=1S/C8H18S/c1-7(6-9)5-8(2,3)4/h7,9H,5-6H2,1-4H3
Standard InChI Key QBYFFKSXZRCMQR-UHFFFAOYSA-N
SMILES CC(CC(C)(C)C)CS

Introduction

Structural Characterization and Molecular Properties

Molecular Architecture

2,4,4-Trimethylpentane-1-thiol features a pentane chain (C₅H₁₁) with methyl groups at positions 2, 4, and 4, and a thiol group at position 1. The SMILES notation CC(CC(C)(C)C)CS confirms this branching pattern . The InChIKey QBYFFKSXZRCMQR-UHFFFAOYSA-N provides a unique identifier for computational studies .

Table 1: Key Structural Descriptors

PropertyValue
Molecular FormulaC₈H₁₈S
Molecular Weight146.3 g/mol
SMILESCC(CC(C)(C)C)CS
InChIKeyQBYFFKSXZRCMQR-UHFFFAOYSA-N

Predicted Physicochemical Properties

Collision cross-section (CCS) data, critical for mass spectrometry identification, reveal variability across adducts:

Table 2: Predicted Collision Cross Sections

Adductm/zCCS (Ų)
[M+H]+147.12020136.2
[M+Na]+169.10214146.1
[M+NH₄]+164.14674145.3

The larger CCS for [M+Na]+ (146.1 Ų) versus [M+H]+ (136.2 Ų) reflects sodium’s polarizing effect on molecular conformation .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

While direct literature on 2,4,4-trimethylpentane-1-thiol synthesis is sparse, analogous methods for hydrocarbon thiols suggest two pathways:

  • Nucleophilic Substitution: Reaction of 2,4,4-trimethylpentyl halides with thiourea, followed by hydrolysis .

  • Hydrogen Sulfide Addition: Catalytic addition of H₂S to 2,4,4-trimethyl-1-pentene under high pressure .

Industrial Scalability

Chemical Reactivity and Reaction Pathways

Oxidation and Disulfide Formation

The thiol group undergoes oxidation to form disulfides, a reaction pivotal in polymer cross-linking:
2 C₈H₁₈S+H₂O₂C₈H₁₇S-SC₈H₁₇+2H₂O2 \text{ C₈H₁₈S} + \text{H₂O₂} \rightarrow \text{C₈H₁₇S-SC₈H₁₇} + 2 \text{H₂O}
This exothermic process is mediated by iodine or peroxide catalysts .

Nucleophilic Substitution

The -SH group’s nucleophilicity facilitates reactions with alkyl halides:
C₈H₁₈S+R-XC₈H₁₈S-R+HX\text{C₈H₁₈S} + \text{R-X} \rightarrow \text{C₈H₁₈S-R} + \text{HX}
Such reactions are exploited in surfactant synthesis .

Physicochemical and Spectroscopic Profiles

Boiling Point and Solubility

The compound’s branching lowers its boiling point relative to linear thiols (~160–170°C estimated). It is sparingly soluble in water but miscible with organic solvents like ethanol and hexane .

Spectral Signatures

  • IR Spectroscopy: Strong S-H stretch ~2550 cm⁻¹; C-S stretch ~600–700 cm⁻¹.

  • NMR: δ ~1.2–1.5 ppm (methyl protons), δ ~2.5 ppm (methine near sulfur) .

Toxicological and Environmental Considerations

Acute Toxicity

While direct studies are lacking, structural analogs like 2,2,4-trimethylpentane induce renal toxicity in rodents via α2u-globulin nephropathy . Similar mechanisms may apply to the thiol derivative, necessitating caution in handling.

Environmental Fate

The compound’s volatility (estimated vapor pressure: ~0.5 mmHg at 25°C) suggests atmospheric oxidation as a primary degradation route, forming sulfonic acids .

Applications and Industrial Relevance

Chemical Intermediate

Used in synthesizing sulfonates for detergents and lubricant additives. Its branching enhances thermal stability in high-performance formulations .

Analytical Chemistry

CCS values (Table 2) enable its identification in complex matrices via ion mobility spectrometry .

Research Gaps and Future Directions

  • Metabolic Pathways: Urgent need for in vivo studies to elucidate detoxification mechanisms.

  • Catalytic Synthesis: Development of enantioselective routes for chiral thiol production.

  • Ecotoxicology: Long-term environmental impact assessments.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator